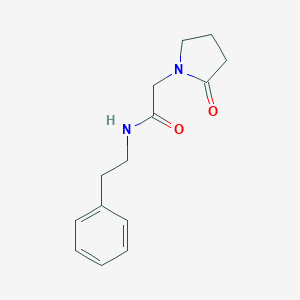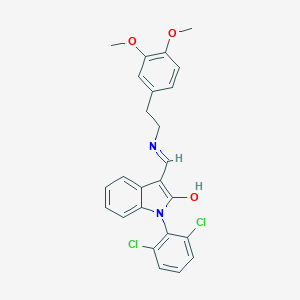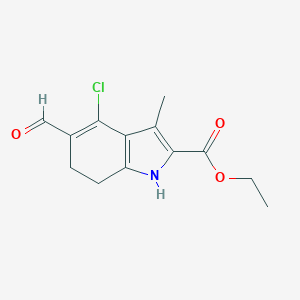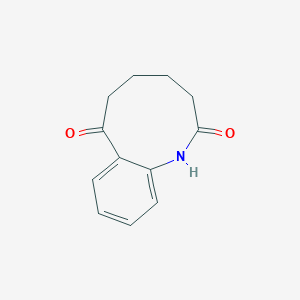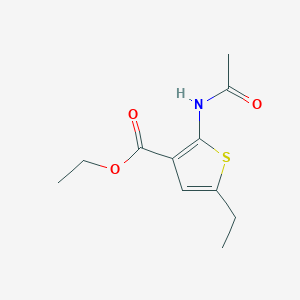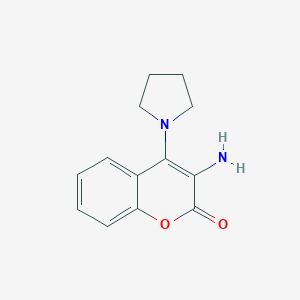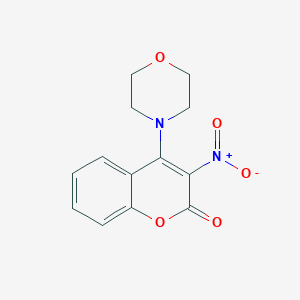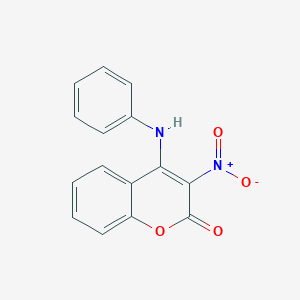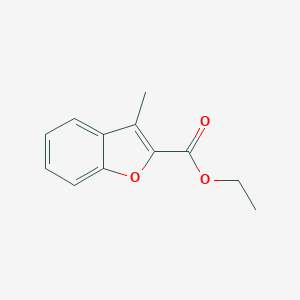![molecular formula C11H19NO3S B186988 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine CAS No. 1731-61-9](/img/structure/B186988.png)
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic morpholine derivative that has a unique structure and properties, making it a promising candidate for research purposes.
Mécanisme D'action
The mechanism of action of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is not fully understood, but it is believed to be related to its unique structure. The compound has a bicyclic structure that contains both a morpholine and a thiabicyclic ring, which may contribute to its electronic properties.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. However, some studies have suggested that the compound may have potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations is the lack of information available on its toxicity and potential side effects, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. One area of interest is in the development of new electronic devices using this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in other fields such as medicine and materials science. Finally, more research is needed to determine the toxicity and potential side effects of this compound, which will be important for its future use in various applications.
Méthodes De Synthèse
The synthesis of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine involves the reaction between morpholine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a thiol compound such as thiourea or cysteine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine has several potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. This compound has been shown to exhibit excellent electron-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Propriétés
Numéro CAS |
1731-61-9 |
|---|---|
Nom du produit |
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine |
Formule moléculaire |
C11H19NO3S |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
1-morpholin-4-yl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C11H19NO3S/c13-16(14)9-11(4-2-1-3-10(11)16)12-5-7-15-8-6-12/h10H,1-9H2 |
Clé InChI |
SDSJLPWJNCDWMK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3 |
SMILES canonique |
C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3 |
Autres numéros CAS |
1731-61-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



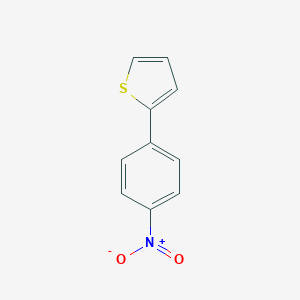
![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
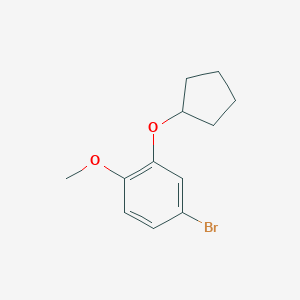
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
